2-Methylthiolane 1-oxide
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Overview
Description
2-Methylthiolane 1-oxide is an organic compound that belongs to the class of thiolane derivatives. Thiolanes are five-membered sulfur-containing heterocycles. The presence of a methyl group and an oxide functional group in this compound makes it a unique compound with distinct chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methylthiolane 1-oxide can be synthesized through various methods. One common synthetic route involves the oxidation of 2-methylthiolane using oxidizing agents such as hydrogen peroxide or peracids. The reaction typically takes place under controlled temperature and pH conditions to ensure the selective formation of the oxide .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors where the reactants are continuously fed into the reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields .
Chemical Reactions Analysis
Types of Reactions
2-Methylthiolane 1-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the oxide back to the corresponding thiolane.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Thiolane derivatives.
Substitution: Substituted thiolane oxides.
Scientific Research Applications
2-Methylthiolane 1-oxide has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the synthesis of specialty chemicals and as an intermediate in the production of other compounds
Mechanism of Action
The mechanism of action of 2-Methylthiolane 1-oxide involves its interaction with various molecular targets. The compound can act as an oxidizing agent, leading to the formation of reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can result in cell damage or death, making it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
2-Methylthiolane 1-oxide can be compared with other thiolane derivatives, such as:
2-Methylthiane 1-oxide: Similar structure but with a six-membered ring.
3,4-Dimethylthiolane 1-oxide: Contains two methyl groups instead of one.
2-Oxothiolane: Contains a keto group instead of an oxide group
The presence of different functional groups and ring sizes can significantly influence their chemical behavior and biological activities .
Properties
IUPAC Name |
2-methylthiolane 1-oxide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10OS/c1-5-3-2-4-7(5)6/h5H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVYRWXQWSZFPJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCS1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80338590 |
Source
|
Record name | 2-methylthiolane 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80338590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35539-62-9 |
Source
|
Record name | 2-methylthiolane 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80338590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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